REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[N:10](C)C(=O)O[C:7](=[O:14])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:15]([NH:22][CH2:23][CH2:24][NH2:25])([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16]>>[C:18]([O:17][C:15](=[O:16])[NH:22][CH2:23][CH2:24][NH:25][C:7](=[O:14])[C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[C:11]=1[NH2:10])([CH3:21])([CH3:19])[CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2C(OC(N(C21)C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNC(C1=C(C(=CC=C1)Cl)N)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |